Trimethylolpropane monoallyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

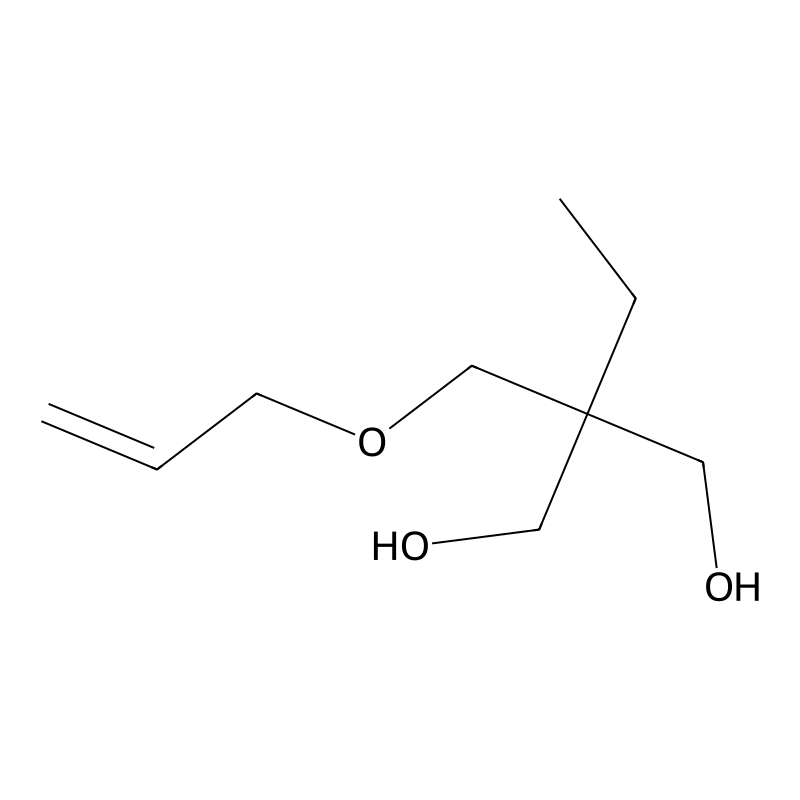

Trimethylolpropane monoallyl ether is a chemical compound with the molecular formula and a molecular weight of 174.27 g/mol. It is categorized as an unsaturated alcohol, containing two hydroxyl groups and one allyl group, making it a versatile compound in various chemical applications. This compound appears as a clear, colorless liquid with a melting point of approximately -10 °C and a boiling point of around 160 °C at 33 mm Hg .

Synthesis of functionalized materials

TMPME's trifunctional core (three hydroxyl groups) and an allyl ether group make it a versatile building block for creating complex molecules. Researchers can utilize TMPME to synthesize dendritic polymers, star-shaped polymers, and other functional materials with specific properties for applications in catalysis, drug delivery, and electronics [Source: Perstorp product information on Trimethylolpropane Monoallyl Ether].

Modification of Biomolecules

The allyl group in TMPME can be further modified through various reactions, allowing researchers to attach TMPME to biomolecules like proteins or carbohydrates. This conjugation strategy helps in studying protein-protein interactions, designing targeted drug delivery systems, and developing biocompatible materials [Source: You can find more information about conjugation reactions from various chemistry textbooks or online resources like Khan Academy ].

- Esterification: The hydroxyl groups can react with acids to form esters, which are crucial in the synthesis of polymers.

- Crosslinking: The allyl group allows for crosslinking reactions, particularly in the presence of radical initiators, leading to the formation of three-dimensional polymer networks.

- Hydrolysis: In aqueous environments, Trimethylolpropane monoallyl ether can undergo hydrolysis, breaking down into its constituent parts.

These reactions highlight its utility in polymer chemistry and coatings .

The synthesis of Trimethylolpropane monoallyl ether typically involves the reaction of trimethylolpropane with allyl chloride or allyl bromide in the presence of a base catalyst. This method allows for the selective formation of the monoallyl ether while minimizing the formation of diallyl ethers. The general reaction can be summarized as follows:

- Starting Materials: Trimethylolpropane + Allyl Chloride/Bromide

- Catalyst: Base (e.g., sodium hydroxide)

- Reaction Conditions: Typically performed under reflux conditions to facilitate the reaction.

This synthesis route is favored due to its efficiency and yield .

Trimethylolpropane monoallyl ether has diverse applications across various industries:

- Coatings: It serves as a crosslinker in automotive coatings and industrial paints, enhancing durability and resistance to environmental factors .

- Adhesives: Its ability to form strong bonds makes it useful in adhesive formulations.

- Pharmaceuticals: As a reactant, it is involved in synthesizing active pharmaceutical ingredients.

- Polymer Chemistry: It is utilized in producing specialty polymers through crosslinking reactions.

These applications underscore its significance in industrial chemistry and materials science .

Several compounds share structural similarities with Trimethylolpropane monoallyl ether, notably:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Trimethylolpropane diallyl ether | Contains two allyl groups; used for stronger crosslinking | |

| Glycerol diacrylate | Used in UV-curable coatings; contains acrylate groups | |

| Pentaerythritol tetraacrylate | Highly reactive; used in polymerization processes |

Uniqueness of Trimethylolpropane Monoallyl Ether

Trimethylolpropane monoallyl ether is unique due to its balanced structure that provides both hydroxyl and allyl functionalities, allowing for versatile applications in coatings and adhesives without excessive reactivity that may lead to unwanted side reactions. Its single allyl group distinguishes it from similar compounds that contain multiple reactive sites, making it particularly useful for controlled crosslinking applications .

Trimethylolpropane monoallyl ether possesses two distinct functional groups that exhibit markedly different reactivity patterns: two primary hydroxyl groups and one allyl ether group [2]. The compound demonstrates the chemical formula C₉H₁₈O₃ with a molecular weight of 174.24 g/mol [2].

The hydroxyl groups in trimethylolpropane monoallyl ether function as typical primary alcohols, exhibiting high reactivity toward various chemical transformations [3]. The most reactive site in an alcohol molecule is the hydroxyl group, despite the fact that the oxygen-hydrogen bond strength is significantly greater than that of carbon-carbon, carbon-hydrogen and carbon-oxygen bonds [3]. These hydroxyl groups readily undergo oxidation reactions to form aldehydes or carboxylic acids depending on the reaction conditions [4] [5]. Under mild oxidizing conditions using reagents such as pyridinium chlorochromate, the primary alcohols are selectively oxidized to aldehydes, while stronger oxidizing agents like potassium permanganate convert them directly to carboxylic acids [4] [6].

The hydroxyl groups also participate in esterification reactions with carboxylic acids and acid chlorides, forming ester linkages that are important for polymer synthesis applications . Additionally, these groups can undergo substitution reactions with hydrogen halides, where the order of reactivity follows the pattern tertiary > secondary > primary alcohols, though the compound contains only primary hydroxyl groups [7] [8].

The allyl ether group exhibits distinct reactivity characteristics that differ significantly from the hydroxyl functionalities [9]. Allyl ethers are known to be particularly reactive due to the presence of allylic carbon-hydrogen bonds, which are approximately 15% weaker than ordinary sp³ carbon-hydrogen bonds [9]. This enhanced reactivity makes the allyl ether group susceptible to various radical-mediated reactions.

Under acidic conditions, the allyl ether group undergoes cleavage reactions with strong acids such as hydrogen bromide and hydrogen iodide [10] [11]. The mechanism typically involves protonation of the ether oxygen to form a good leaving group, followed by nucleophilic substitution or elimination depending on the substitution pattern of the ether [10] [12]. For allyl ethers, the reaction often proceeds through an SN1 or E1 mechanism due to the stability of the allylic carbocation intermediate [10].

The compound demonstrates enhanced reactivity in photochemical processes, particularly in thiol-ene reactions where the allyl group serves as an efficient ene component [13] [14]. In these reactions, thiyl radicals add across the carbon-carbon double bond of the allyl group, typically following an anti-Markovnikov regioselectivity [14] [15].

Oxidation Reactions and Products

The oxidation behavior of trimethylolpropane monoallyl ether is primarily governed by the presence of two primary hydroxyl groups, which serve as the main oxidation sites . The oxidation of primary alcohols typically occurs through a two-stage mechanism, first forming aldehydes as intermediates, which can then be further oxidized to carboxylic acids [4] [5].

Strong oxidizing agents such as potassium permanganate in basic aqueous solution convert the primary hydroxyl groups directly to carboxylic acids [4] [16]. The reaction proceeds through the aldehyde intermediate, but under these vigorous conditions, the aldehyde cannot be isolated as it undergoes rapid further oxidation [5]. Chromium trioxide in acidic conditions similarly promotes complete oxidation to carboxylic acids [4].

Mild oxidizing conditions using reagents such as pyridinium chlorochromate or Dess-Martin periodinane allow for selective oxidation to the aldehyde stage without over-oxidation [4] [6]. These conditions are particularly useful when the aldehyde products are desired for further synthetic transformations. The Dess-Martin oxidation proceeds through a mechanism closely related to the E2 reaction, involving substitution between the alcohol and the iodine-containing reagent followed by expulsion of the reduced species [5].

Industrial oxidation processes typically employ oxygen or air as the oxidant for large-scale operations [17]. The oxidation of alcohols in industrial settings often utilizes molybdenum oxide-based catalysts for methanol oxidation or other metal-catalyzed systems for converting alcohols to their corresponding carbonyl compounds [17].

The allyl ether group can also undergo oxidation under specific conditions, particularly autoxidation processes where oxygen reacts with the allylic hydrogen atoms [9]. This process leads to the formation of hydroperoxides and other oxidation products that can affect the stability of the compound during storage and handling [18].

Reduction Reactions and Products

Trimethylolpropane monoallyl ether can undergo various reduction reactions targeting different functional groups within the molecule. While the compound itself contains hydroxyl groups that are already in a reduced state, reduction reactions become relevant when considering derivatives or when the compound serves as a substrate in reduction-based synthetic transformations.

Lithium aluminum hydride represents the most powerful reducing agent for organic transformations, capable of reducing a wide variety of functional groups including aldehydes, ketones, esters, carboxylic acids, and nitriles [19] [20]. However, since trimethylolpropane monoallyl ether already contains hydroxyl groups, direct reduction with lithium aluminum hydride would not significantly alter the molecular structure unless carbonyl derivatives are present [21] [19].

Sodium borohydride provides a milder and more selective reduction approach, primarily targeting aldehydes and ketones while leaving other functional groups largely unaffected [22] [23]. This selectivity makes sodium borohydride particularly useful for reducing aldehydes formed from the oxidation of trimethylolpropane monoallyl ether back to the original alcohol functionality [22].

Specialized reducing agents such as lithium tri-tert-butoxyaluminum hydride offer enhanced selectivity for specific functional group transformations [21] [19]. This reagent is particularly effective for the controlled reduction of acid chlorides to aldehydes, which could be relevant if acid chloride derivatives of trimethylolpropane monoallyl ether are synthesized [21].

A unique reduction reaction involves the deallylation of allyl ethers using tert-butyllithium [24]. This reaction provides a method for selectively removing the allyl ether group while preserving other functionalities. The reaction proceeds through an SN2' mechanism, where tert-butyllithium attacks the allyl ether to produce the corresponding alcohol or phenol in virtually quantitative yield, with 4,4-dimethyl-1-pentene as a coproduct [24].

Substitution Reactions and Derivatives

Trimethylolpropane monoallyl ether undergoes various substitution reactions that can modify both the hydroxyl and allyl ether functionalities to produce useful derivatives . The substitution patterns are influenced by the different reactivities of the primary hydroxyl groups versus the allyl ether group.

Hydroxyl group substitution reactions typically involve conversion of the hydroxyl groups into better leaving groups before nucleophilic substitution can occur [25]. The hydroxyl group is normally a poor leaving group due to the high basicity of the hydroxide ion [25]. However, when treated with strong acids, the hydroxyl groups are protonated to form water, which serves as a much better leaving group [7] [8].

Reaction with hydrogen halides follows the general pattern where the order of reactivity is tertiary > secondary > primary alcohols, and the order of halide reactivity is hydrogen iodide > hydrogen bromide > hydrogen chloride [7] [8]. For trimethylolpropane monoallyl ether, which contains only primary hydroxyl groups, the substitution requires more forcing conditions compared to secondary or tertiary alcohols [7].

Tosylation reactions provide an alternative approach for activating the hydroxyl groups toward substitution [7] [8]. Treatment with tosyl chloride converts the hydroxyl groups into tosylate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions. Importantly, the carbon-oxygen bond remains intact during tosylation, preserving the stereochemistry at the carbon center [7] [8].

Allyl ether substitution reactions typically involve cleavage of the carbon-oxygen bond through acid-catalyzed mechanisms [10] [11]. Strong acids such as hydrogen bromide or hydrogen iodide protonate the ether oxygen, making it a good leaving group [10] [12]. The reaction can proceed through either SN1 or SN2 mechanisms depending on the substitution pattern, with allyl ethers often favoring SN1 pathways due to the stability of the allylic carbocation [10].

Esterification reactions represent another important class of substitution where the hydroxyl groups react with carboxylic acids or acid chlorides to form ester linkages . These reactions are particularly important for incorporating trimethylolpropane monoallyl ether into polymer networks and coating formulations [26].

Polymerization Behavior and Radical Mechanisms

Trimethylolpropane monoallyl ether exhibits complex polymerization behavior that has been extensively studied using various mechanistic approaches [27] [28] [29]. The compound's polymerization characteristics are primarily governed by the allyl ether functionality, which participates in radical-mediated processes under appropriate initiation conditions.

Traditional free radical addition polymerization of allyl ether monomers has been considered challenging due to the high electron density of the carbon-carbon double bond [28] [29]. The electron-rich nature of the allyl ether makes it less reactive toward radical addition compared to electron-deficient monomers like acrylates [28]. This reduced reactivity often leads to degradative chain transfer reactions that limit molecular weight and polymerization efficiency [28].

Recent mechanistic studies have proposed a radical-mediated cyclization mechanism as an alternative to traditional free radical addition [28] [29]. This mechanism begins with radical abstraction of an allylic hydrogen atom from the methylene group adjacent to the oxygen, generating an allyl ether radical with a delocalized π³ system [28] [29]. The delocalized radical then reacts with the double bond of a second allyl ether molecule to form a five-membered cyclopentane-like ring radical [28] [29].

The cyclization process occurs through a stepwise mechanism involving first an intermolecular bonding process with an activation energy of 26.6 kcal/mol, followed by an intramolecular ring closure with an activation energy of 16.2 kcal/mol [28]. This radical-mediated cyclization produces cyclolinear polymers composed of cyclopentane rings connected by ether linkages, rather than the linear chain structures typical of conventional vinyl polymerization [28] [29].

Degradative chain transfer represents a significant challenge in allyl ether polymerization [27]. The process involves hydrogen abstraction from the allylic position by growing polymer radicals, leading to the formation of low molecular weight products and inefficient polymerization [27]. However, the radical-mediated cyclization mechanism appears to minimize this degradative pathway by consuming allyl ether molecules in productive cyclization reactions rather than chain transfer processes [28].

Electron Spin Resonance (ESR) Studies

Comprehensive electron spin resonance studies have provided detailed insights into the radical intermediates formed during trimethylolpropane monoallyl ether polymerization [27] [30]. Using X-band ESR spectrometry with a flow method developed by Dixon and Norman, researchers have identified three distinct radical species formed during hydroxyl radical attack on the monomer [27].

Two addition radicals are formed by the addition of hydroxyl radicals to the carbon-carbon double bond of the allyl ether group [27] [30]. These radicals exhibit distinct hyperfine coupling patterns in their ESR spectra, allowing for their identification and characterization [27]. The formation of these addition radicals represents the initial step in radical-initiated polymerization processes.

One abstraction radical is generated by the removal of hydrogen from the allylic methylene group [27] [30]. This allylic radical shows characteristic ESR spectral features that are consistent with the delocalized nature of the radical center across the allylic system [27]. The allylic radical plays a crucial role in the radical-mediated cyclization mechanism and can also participate in chain transfer reactions [27].

Copolymerization studies using ESR have examined the behavior of trimethylolpropane monoallyl ether in combination with other monomers such as vinyl acetate and methyl acrylate [27]. In vinyl acetate-trimethylolpropane monoallyl ether systems, the ESR spectrum shows both vinyl acetate radicals and the three characteristic trimethylolpropane monoallyl ether radicals [27].

The methyl acrylate-trimethylolpropane monoallyl ether system shows predominantly trimethylolpropane monoallyl ether radicals, with allylic radicals being dominant [27]. This observation correlates with the strong retardation of methyl acrylate polymerization in the presence of trimethylolpropane monoallyl ether, which is attributed to the high reactivity of methyl acrylate radicals toward the trimethylolpropane monoallyl ether monomer [27].

Radical Polymerization Pathways

The radical polymerization of trimethylolpropane monoallyl ether follows several distinct pathways depending on the initiation conditions and presence of other monomers [27] [28]. Understanding these pathways is crucial for optimizing polymerization conditions and controlling the final polymer structure.

Initiation processes typically involve the photochemical or thermal decomposition of radical initiators to generate primary radicals [28] [29]. Common photoinitiators include compounds like 2-hydroxy-2-methylpropiophenone, which decompose under ultraviolet irradiation to produce hydroxyl and alkyl radicals [13]. These primary radicals then interact with trimethylolpropane monoallyl ether through either addition to the double bond or hydrogen abstraction from the allylic position [27].

Propagation mechanisms in trimethylolpropane monoallyl ether polymerization differ significantly from conventional vinyl polymerization [28] [29]. Rather than simple addition across the double bond, the propagation involves a complex cyclization process where allyl ether radicals react with neutral allyl ether molecules to form cyclopentane ring structures [28]. This cyclization pathway effectively consumes two monomer molecules per propagation step, leading to the formation of highly branched, cyclolinear polymer structures [28].

Chain transfer reactions represent both a challenge and an opportunity in allyl ether polymerization [27]. While traditional chain transfer to monomer leads to reduced molecular weights, the specific chain transfer mechanism in allyl ethers involves hydrogen abstraction from the allylic position [27]. This creates allylic radicals that can either terminate the growing chain or participate in the radical-mediated cyclization process [27].

Termination processes in trimethylolpropane monoallyl ether polymerization involve typical radical-radical combination reactions [27]. However, the presence of multiple radical types identified by ESR studies suggests that termination can occur between different radical species, potentially leading to complex polymer end-group structures [27].

Photochemical Thiol-Ene Reactions Involving TMPME

Trimethylolpropane monoallyl ether serves as an efficient ene component in photochemical thiol-ene reactions, which represent a class of highly versatile and robust chemical transformations [13] [14] [31]. These reactions proceed through a radical-mediated mechanism that combines high efficiency with excellent functional group tolerance and mild reaction conditions.

Thiol-ene reaction mechanisms involve the photochemical generation of thiyl radicals, typically through the irradiation of thiol compounds in the presence of photoinitiators [14] [15]. The thiyl radicals add across the carbon-carbon double bond of trimethylolpropane monoallyl ether in an anti-Markovnikov fashion, forming carbon-sulfur bonds and generating new radical intermediates [14] [15]. These intermediate radicals then abstract hydrogen from additional thiol molecules, regenerating thiyl radicals and continuing the chain process [14].

Polyol synthesis applications have demonstrated the utility of trimethylolpropane monoallyl ether in thiol-ene reactions for preparing highly functional polyols [13]. Various mercaptopropionates, including trimethylolpropane tris(3-mercaptopropionate), pentaerythritol tetrakis(3-mercaptopropionate), and dipentaerythritol hexakis(3-mercaptopropionate), have been successfully reacted with trimethylolpropane monoallyl ether under ultraviolet irradiation [13].

The reaction efficiency of these thiol-ene processes is remarkably high, with quantitative yields typically achieved within 1 to 3 hours of ultraviolet irradiation [13]. The reactions proceed cleanly without significant side product formation, making them attractive for industrial applications where high conversion and minimal purification requirements are desirable [13].

Photoinitiator systems play a crucial role in the success of thiol-ene reactions involving trimethylolpropane monoallyl ether [14]. Common photoinitiators include 2-hydroxy-2-methylpropiophenone and related compounds that efficiently generate radicals under ultraviolet or visible light irradiation [13] [14]. The choice of photoinitiator can significantly influence the reaction rate and selectivity [14].

Product characterization of thiol-ene reaction products reveals the formation of highly functional polyols with multiple hydroxyl groups per molecule [13]. For example, reactions between trimethylolpropane tris(3-mercaptopropionate) and trimethylolpropane monoallyl ether produce octafunctional polyols, while reactions with dipentaerythritol hexakis(3-mercaptopropionate) yield products with up to 12 hydroxyl groups per molecule [13].

Viscosity measurements of the resulting polyols show dramatic increases compared to the starting trimethylolpropane monoallyl ether, reflecting the increased molecular weight and functionality [13]. These high-viscosity, highly functional polyols find applications in coatings, adhesives, and other polymer systems where crosslinking density and mechanical properties are important [13].

Reaction monitoring using real-time Fourier transform infrared spectroscopy allows for detailed tracking of the thiol-ene reaction progress [14]. The disappearance of thiol S-H stretching bands around 2569 cm⁻¹ and allyl C=C stretching bands around 1646 cm⁻¹ provides quantitative information about conversion rates and stoichiometry [14].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 117 of 604 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 487 of 604 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Plastics product manufacturing

1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]-: ACTIVE